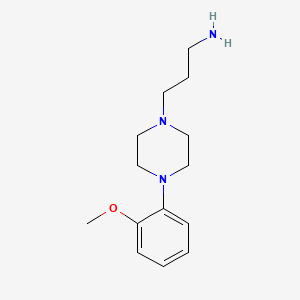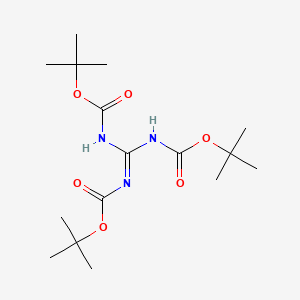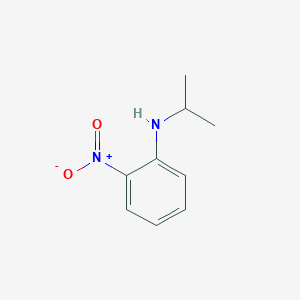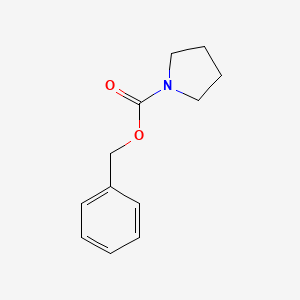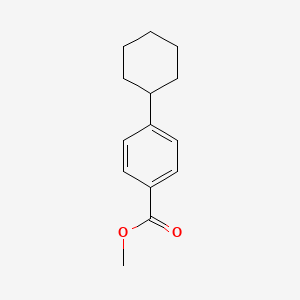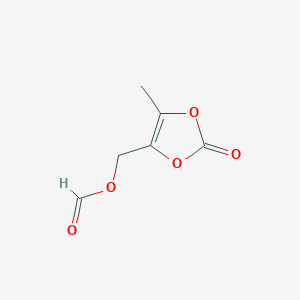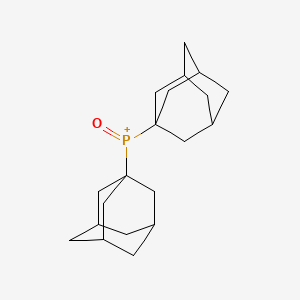
Di-1-adamantylphosphine oxide
Overview
Description
Di-1-adamantylphosphine oxide, also known as Bis(adamant-1-yl)phosphine or Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine, is a chemical compound with the empirical formula C20H31P . It has a molecular weight of 302.43 .
Molecular Structure Analysis
The molecular structure of Di-1-adamantylphosphine oxide is complex due to the presence of the adamantyl groups . The compound is a stable tautomer of di(1-adamantyl)phosphinous acid .Chemical Reactions Analysis
Di-1-adamantylphosphine oxide has been used to synthesize new PA-Ad-coordinated complexes, which are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in these complexes by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .Physical And Chemical Properties Analysis
Di-1-adamantylphosphine oxide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its sensitivity . The compound is white in color and is insoluble in water .Scientific Research Applications
Suzuki Reactions of Unreactive Aryl Chlorides
Di(1-adamantyl)phosphine oxide (SPO-Ad), a stable tautomer of di(1-adamantyl)phosphinous acid (PA-Ad), was employed to synthesize two new PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . These complexes are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in POPd-Ad and POPd2-Ad by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .
Ligands for Aryl Halide Activation
Di(1-adamantyl)alkylphosphines, including di(1-adamantyl)-n-butylphosphine (BuPAd 2), have been introduced as sterically demanding and electron-rich ligands for aryl halide activation . These phosphines have been shown to be excellent ligands for various palladium-catalyzed coupling reactions .
Heck Coupling Reactions
Di(1-adamantyl)-n-butylphosphine (BuPAd 2) has been found to be an excellent ligand for Heck coupling reactions . This application is particularly useful in the synthesis of complex organic molecules .
Buchwald–Hartwig Aminations
Di(1-adamantyl)-n-butylphosphine (BuPAd 2) has also been used as a ligand for Buchwald–Hartwig aminations . This reaction is used for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of many pharmaceuticals and biologically active compounds .
α-Arylation Reactions of Ketones
Di(1-adamantyl)-n-butylphosphine (BuPAd 2) has been used as a ligand for α-arylation reactions of ketones . This reaction is important in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .
Synthesis of New Metal Complexes
Di(1-adamantyl)phosphine oxide (SPO-Ad) has been used in the synthesis of new metal complexes, such as POPd-Ad and POPd2-Ad . These complexes have been found to be effective precatalysts for various reactions, including the Suzuki reaction of aryl chlorides .
Safety and Hazards
Mechanism of Action
Target of Action
Di-1-adamantylphosphine oxide (SPO-Ad) is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metal complexes, particularly palladium (Pd) complexes . These complexes play a crucial role in various cross-coupling reactions, which are fundamental in organic synthesis .
Mode of Action
SPO-Ad interacts with its targets by coordinating with the metal center of the complex . It forms PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . The interaction of SPO-Ad with Pd(II) leads to the reduction of Pd(II) by arylboronic acid . This interaction and the subsequent changes in the Pd complex are crucial for the catalytic activity of the complex .
Biochemical Pathways
The primary biochemical pathway affected by SPO-Ad is the Suzuki reaction of aryl chlorides . The Suzuki reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two aryl groups . The downstream effects of this pathway include the synthesis of various organic compounds, which have broad applications in natural product synthesis and materials science .
Result of Action
The result of SPO-Ad’s action is the successful catalysis of the Suzuki reaction of aryl chlorides . The mononuclear and mono-ligated Pd species, assumed to be catalytically active, are formed as a result of the interaction between SPO-Ad and Pd(II) . This leads to the formation of the desired organic compounds.
Action Environment
The action, efficacy, and stability of SPO-Ad are influenced by various environmental factors. For instance, the transformation of POPd2-Ad to POPd-Ad is facilitated in an acetonitrile environment . Additionally, the temperature can affect the catalytic yields of the reaction . Optimal reaction conditions, including the reaction time and catalyst loading, can enhance the effectiveness of SPO-Ad .
properties
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-adamantylphosphine oxide | |
CAS RN |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-1-adamantylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



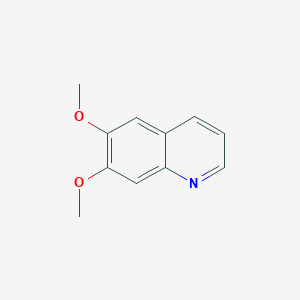
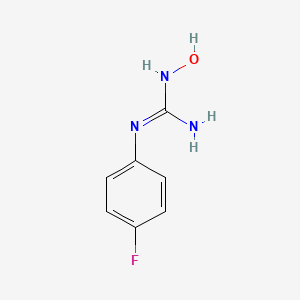
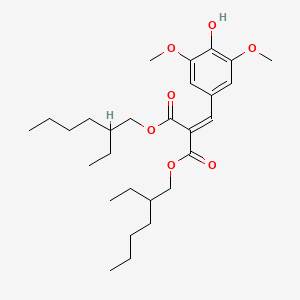



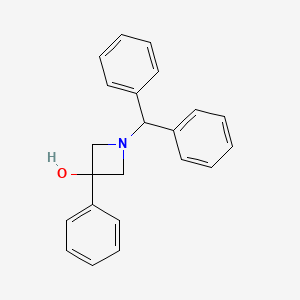
amine](/img/structure/B1600386.png)
